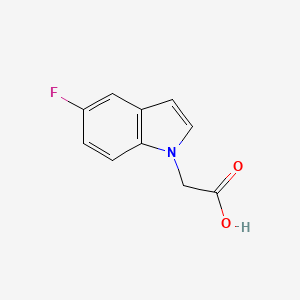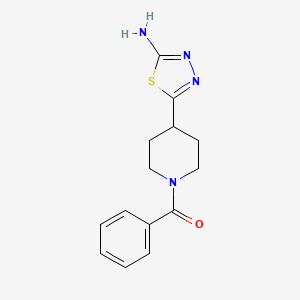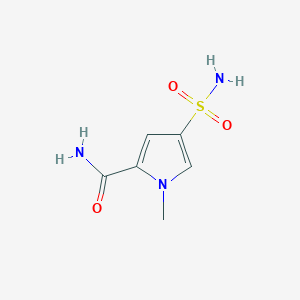
1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
“1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide” is a synthetic compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Aplicaciones Científicas De Investigación
Stereochemistry in Pharmacological Profiles
Research on pyrrolidine derivatives, such as phenylpiracetam and its methyl derivative, highlights the importance of stereochemistry in enhancing pharmacological profiles. These compounds, structurally related to 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide by virtue of their pyrrolidine backbone, demonstrate significant central nervous system activity, improving memory processes and attenuating cognitive function impairments associated with various conditions. The synthesis and exploration of enantiomerically pure versions of these compounds have provided evidence linking stereocenters' configuration to their biological properties, underscoring the potential of stereochemical considerations in developing more effective pharmaceutical agents (Veinberg et al., 2015).
Environmental Degradation of Chemical Compounds
The microbial degradation of polyfluoroalkyl chemicals, a category related to sulfamoyl derivatives in terms of environmental persistence and potential for bioaccumulation, has been extensively reviewed. Such studies are crucial for understanding the environmental fate, degradation pathways, and ecological impacts of these substances. Although the specific compound is not directly mentioned, this research area is relevant for assessing the environmental behavior and treatment of structurally related compounds (Liu & Avendaño, 2013).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including this compound, have been extensively explored for their broad pharmacological applications. A review of sulfonamide inhibitors from 2013 to present elucidates their significant role as synthetic bacteriostatic antibiotics, antiepileptics, diuretics, and in cancer therapy. This highlights the chemical versatility and therapeutic potential of sulfonamide-based compounds in addressing a wide range of medical conditions (Gulcin & Taslimi, 2018).
Bioaccumulation and Ecotoxicological Impact
Research into perfluorinated acids, including carboxylates and sulfonates, offers insights into the bioaccumulation and ecotoxicological impact of persistent organic pollutants. While not directly related, the environmental and health concerns associated with such compounds parallel the interest in understanding similar effects of sulfamoyl derivatives, indicating the importance of assessing the ecological and human health risks associated with chemical exposure (Conder et al., 2008).
Mecanismo De Acción
Mode of Action
Like other sulfamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the function of the target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well documented. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Análisis Bioquímico
Biochemical Properties
1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfotransferases, which are enzymes involved in the transfer of sulfate groups to various substrates. This interaction is crucial for the compound’s role in modulating sulfation reactions, which are important for the metabolism of drugs and endogenous compounds . Additionally, this compound may interact with transport proteins, influencing its distribution within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . By affecting these pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . For instance, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which are crucial for its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular localization and accumulation . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
1-methyl-4-sulfamoylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFGZTIXKKCTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


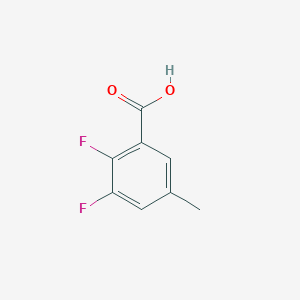
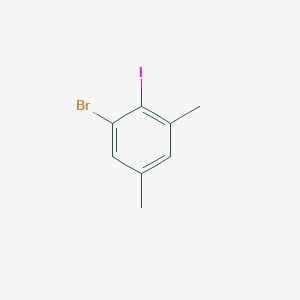

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)


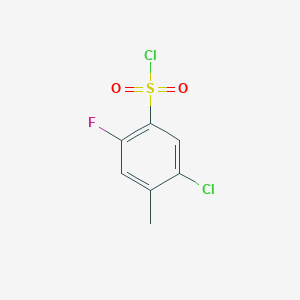
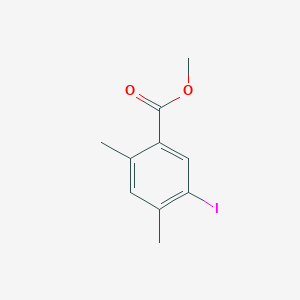
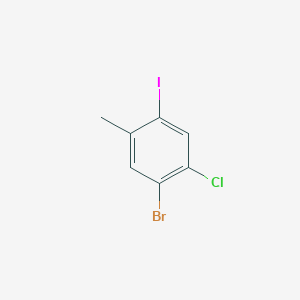
![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

